molecular formula C21H20ClN3O3 B2745049 N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 899753-04-9

N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2745049
CAS No.: 899753-04-9
M. Wt: 397.86
InChI Key: NKXIAEVEMOTXIE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of chlorophenyl and ethoxyphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyphenylamine and suitable activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Introduction of various functional groups on the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-phenyl-6-oxopyridazin-1-yl)acetamide
  • N-(4-bromophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl)acetamide
  • N-(4-methylphenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl)acetamide

Uniqueness

N-(4-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide stands out due to the specific combination of chlorophenyl and ethoxyphenyl groups, which may confer unique biological activities and chemical properties. The presence of these groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-12-21(27)25(24-19)14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIAEVEMOTXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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